molecular formula C16H11Cl3N4O B2447252 N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-77-8

N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2447252
CAS No.: 338408-77-8
M. Wt: 381.64
InChI Key: MJKWERUKBOABBN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring substituted with chlorophenyl and dichlorophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The chlorophenyl and dichlorophenyl groups are introduced through substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, using carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the chlorophenyl groups, potentially leading to the formation of less chlorinated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are frequently employed.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Less chlorinated aromatic compounds.

    Substitution: Functionalized aromatic compounds with diverse substituents.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-[(3,5-dichlorophenyl)amino]acetamide
  • (2-chlorophenyl)(3,5-dichlorophenyl)(6-chloro-2,5-dihydroxyphenyl)methanesulfonic acid

Comparison:

  • N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties.
  • The presence of multiple chlorophenyl groups enhances its reactivity and potential for functionalization compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-14-5-3-2-4-13(14)19)22-23(9)12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKWERUKBOABBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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